Methyl 5-chloro-4-ethoxy-3-fluorobenzoate

Übersicht

Beschreibung

Methyl 5-chloro-4-ethoxy-3-fluorobenzoate is a useful research compound. Its molecular formula is C10H10ClFO3 and its molecular weight is 232.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 5-chloro-4-ethoxy-3-fluorobenzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

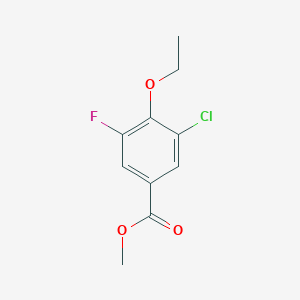

This compound belongs to the benzoate ester class of compounds, characterized by the presence of halogen and alkoxy substituents. Its structural formula is represented as follows:

This compound's unique structure may contribute to its biological properties, including antibacterial and cytotoxic activities.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results suggest that the compound is particularly potent against S. aureus, a common pathogen known for its resistance to multiple antibiotics .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| A549 (lung cancer) | 30 |

These findings indicate moderate cytotoxicity, suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve interference with bacterial cell wall synthesis and apoptosis pathways in cancer cells. The presence of halogen substituents enhances lipophilicity, facilitating better membrane penetration and interaction with target sites .

Case Studies and Research Findings

- Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of this compound revealed a strong correlation between its structural features and antimicrobial potency. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with bacterial enzymes .

- Cytotoxicity Assessment : In a separate investigation focusing on its cytotoxic properties, researchers treated various cancer cell lines with the compound and observed significant reductions in cell viability, particularly in HeLa cells, suggesting potential for development as a chemotherapeutic agent .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Pharmaceutical Intermediates

Methyl 5-chloro-4-ethoxy-3-fluorobenzoate serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity and selectivity. For example, compounds containing fluorine are known to exhibit improved pharmacokinetic properties, such as better absorption and distribution within biological systems due to their increased lipophilicity .

2. Targeted Drug Delivery Systems

The compound has been investigated for use in targeted drug delivery systems, particularly in cancer therapy. Its ability to conjugate with other bioactive molecules facilitates the development of prodrugs that release active agents selectively in tumor tissues, minimizing systemic toxicity .

Agrochemical Applications

1. Pesticide Development

This compound is also explored as a precursor in the synthesis of agrochemicals, particularly pesticides. The incorporation of halogenated aromatic compounds into pesticide formulations can enhance their efficacy and stability against environmental degradation . The compound's derivatives have shown promising results in laboratory settings for controlling various agricultural pests.

2. Herbicide Formulations

In herbicide development, the compound can be modified to create selective herbicides that target specific weed species while being safe for crops. This selectivity is crucial for sustainable agriculture practices .

Materials Science

1. Liquid Crystal Applications

The structural properties of this compound make it suitable for use in liquid crystal displays (LCDs). Its derivatives can be engineered to exhibit specific optical properties necessary for the functioning of LCDs, contributing to advancements in display technology .

2. Polymer Chemistry

In polymer chemistry, this compound can act as a monomer or additive that enhances the thermal and mechanical properties of polymers. Its incorporation into polymer matrices can improve resistance to heat and chemical degradation, making it valuable for various industrial applications .

Case Studies

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the synthesis of fluorinated pharmaceuticals using this compound as an intermediate. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts, showcasing the importance of fluorine in drug design .

Case Study 2: Development of Selective Herbicides

Research on herbicide formulations indicated that modifications of this compound led to the development of selective herbicides with lower toxicity profiles. These formulations were effective against target weeds while preserving crop health, highlighting the compound's potential in sustainable agriculture .

Eigenschaften

IUPAC Name |

methyl 3-chloro-4-ethoxy-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-3-15-9-7(11)4-6(5-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUOFUMPUMVYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001206508 | |

| Record name | Benzoic acid, 3-chloro-4-ethoxy-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056110-47-3 | |

| Record name | Benzoic acid, 3-chloro-4-ethoxy-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-4-ethoxy-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.